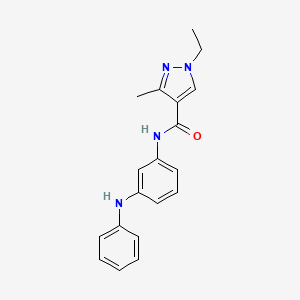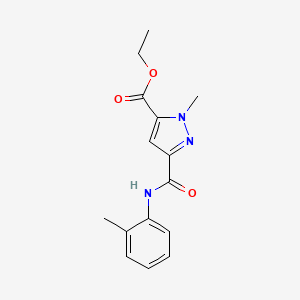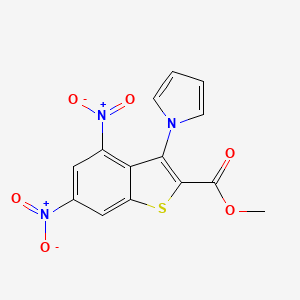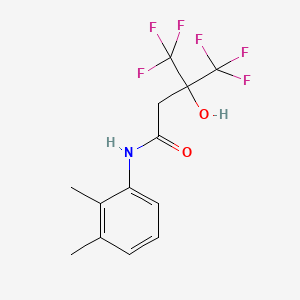![molecular formula C22H16BrCl2N3O3 B4343102 N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4343102.png)
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE
Overview
Description
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a combination of pyrazole, phenyl, dichlorophenoxy, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the bromo substituent, and the coupling of the phenyl and furan moieties. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Bromo Substituent: Bromination reactions using reagents such as N-bromosuccinimide (NBS) are commonly employed.
Coupling Reactions: Suzuki-Miyaura coupling reactions are often used to link the phenyl and furan moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Substitution: The bromo substituent on the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate nucleophiles.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromination.
2,5-Dichlorophenoxyacetic acid: A compound with a similar dichlorophenoxy moiety.
Furamide Derivatives: Compounds with similar furan and amide functionalities.
Uniqueness
Its structure allows for multiple points of modification, making it a versatile scaffold for drug design and materials science .
Properties
IUPAC Name |
N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrCl2N3O3/c23-15-10-26-28(12-15)11-14-1-4-17(5-2-14)27-22(29)20-8-6-18(31-20)13-30-21-9-16(24)3-7-19(21)25/h1-10,12H,11,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZIMHFRRZOFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)NC(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrCl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B4343027.png)

![ethyl 4-[5-(3-hydroxy-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl)-2-furyl]benzoate](/img/structure/B4343042.png)
![ethyl 1-methyl-3-({[2-(phenylthio)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate](/img/structure/B4343062.png)

![TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4343075.png)
![3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE](/img/structure/B4343077.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4343089.png)
![N-[4-(aminosulfonyl)benzyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4343096.png)


![2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID](/img/structure/B4343126.png)
![2-[(2-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID](/img/structure/B4343132.png)
![2-(2-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROANILINO}-2-OXOETHOXY)ACETIC ACID](/img/structure/B4343136.png)
